molecular formula C5H12Se2 B14739527 1,3-Bis(methylselanyl)propane CAS No. 6136-91-0

1,3-Bis(methylselanyl)propane

Cat. No.: B14739527
CAS No.: 6136-91-0
M. Wt: 230.09 g/mol
InChI Key: MHMWLWUYCYJNTI-UHFFFAOYSA-N
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Description

1,3-Bis(methylselanyl)propane is an organoselenium compound with the molecular formula C5H12Se2. It is characterized by the presence of two methylselanyl groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(methylselanyl)propane can be synthesized through the reaction of 1,3-dibromopropane with sodium methylselenolate. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:

BrCH2CH2CH2Br+2NaSeCH3CH3SeCH2CH2CH2SeCH3+2NaBr\text{BrCH}_2\text{CH}_2\text{CH}_2\text{Br} + 2 \text{NaSeCH}_3 \rightarrow \text{CH}_3\text{SeCH}_2\text{CH}_2\text{CH}_2\text{SeCH}_3 + 2 \text{NaBr} BrCH2​CH2​CH2​Br+2NaSeCH3​→CH3​SeCH2​CH2​CH2​SeCH3​+2NaBr

The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methylselanyl)propane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diselenides or selenoxides.

    Reduction: Reduction reactions can convert the selenide groups to selenols.

    Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(methylselanyl)propane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.

    Medicine: Research is ongoing into the potential use of selenium compounds in cancer therapy and as antioxidants.

    Industry: It is used in the development of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Bis(methylselanyl)propane involves its ability to interact with various molecular targets through its selenium atoms. Selenium can form strong bonds with metals and other elements, making it useful in catalysis and other chemical processes. The compound can also undergo redox reactions, which are important in its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(methylselanyl)propane is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur or phosphorus analogs. Selenium’s ability to participate in redox reactions and form strong bonds with metals makes this compound particularly valuable in catalysis and other applications .

Properties

CAS No.

6136-91-0

Molecular Formula

C5H12Se2

Molecular Weight

230.09 g/mol

IUPAC Name

1,3-bis(methylselanyl)propane

InChI

InChI=1S/C5H12Se2/c1-6-4-3-5-7-2/h3-5H2,1-2H3

InChI Key

MHMWLWUYCYJNTI-UHFFFAOYSA-N

Canonical SMILES

C[Se]CCC[Se]C

Origin of Product

United States

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